1,4,6,7-Tetrachloronaphthalene
Overview
Description
1,4,6,7-Tetrachloronaphthalene is a chlorinated derivative of naphthalene, characterized by the presence of four chlorine atoms at the 1, 4, 6, and 7 positions on the naphthalene ring. This compound belongs to the class of polychlorinated naphthalenes, which are known for their persistence in the environment and potential toxicological effects .
Preparation Methods
1,4,6,7-Tetrachloronaphthalene can be synthesized through the chlorination of naphthalene. The process involves treating naphthalene with chlorine gas under controlled conditions. The reaction typically requires a catalyst, such as iron or aluminum chloride, to facilitate the chlorination process. The degree of chlorination can be controlled by adjusting the reaction time, temperature, and the amount of chlorine used .
Industrial production methods for polychlorinated naphthalenes, including this compound, often involve similar chlorination processes. These methods are designed to produce mixtures of polychlorinated naphthalenes with varying degrees of chlorination .
Chemical Reactions Analysis
1,4,6,7-Tetrachloronaphthalene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated naphthoquinones, while substitution reactions can produce various chlorinated derivatives .
Scientific Research Applications
1,4,6,7-Tetrachloronaphthalene has several scientific research applications, including:
Environmental Studies: Due to its persistence and potential toxicity, this compound is often studied in environmental research to understand its distribution, degradation, and impact on ecosystems.
Analytical Chemistry: It is used as a standard in gas chromatography-mass spectrometry (GC-MS) for the detection and quantification of chlorinated polycyclic aromatic hydrocarbons in environmental samples.
Toxicology: Research on the toxicological effects of this compound helps in understanding its impact on human health and wildlife.
Mechanism of Action
The mechanism of action of 1,4,6,7-Tetrachloronaphthalene involves its interaction with various molecular targets and pathways. One of the primary concerns is its potential endocrine-disrupting effects. Studies have shown that certain polychlorinated naphthalenes, including this compound, can act as antagonists to thyroid hormone receptors. This interaction can disrupt normal thyroid hormone signaling, leading to adverse effects on growth, development, and metabolism .
Comparison with Similar Compounds
1,4,6,7-Tetrachloronaphthalene can be compared with other polychlorinated naphthalenes, such as:
- 1,2,3,4-Tetrachloronaphthalene
- 1,2,4,5-Tetrachloronaphthalene
- 1,2,3,5-Tetrachloronaphthalene
These compounds share similar structural features but differ in the positions of the chlorine atoms. The unique arrangement of chlorine atoms in this compound contributes to its distinct chemical properties and reactivity .
Properties
IUPAC Name |
1,4,6,7-tetrachloronaphthalene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl4/c11-7-1-2-8(12)6-4-10(14)9(13)3-5(6)7/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZRCIYSYVGDMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=C(C(=CC2=C1Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60204269 | |
Record name | 1,4,6,7-Tetrachloronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60204269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.9 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55720-43-9 | |
Record name | Naphthalene, 1,4,6,7-tetrachloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055720439 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4,6,7-Tetrachloronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60204269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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